

An In-depth Technical Guide to 3,3-Diphenylpropylamine (CAS: 5586-73-2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,3-Diphenylpropylamine

Cat. No.: B135516

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Diphenylpropylamine, with the CAS number 5586-73-2, is a primary amine that serves as a crucial building block in organic synthesis. Its structural motif, featuring a propyl chain with two phenyl groups at the 3-position, makes it a valuable intermediate in the preparation of various biologically active molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and a summary of its known applications and biological significance.

Chemical and Physical Properties

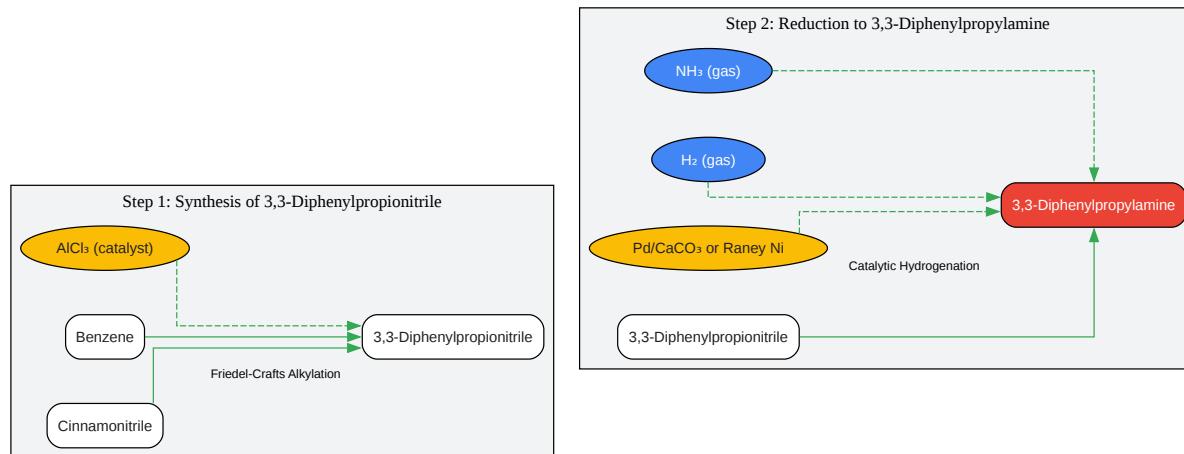
The fundamental properties of **3,3-Diphenylpropylamine** are summarized in the tables below, providing a ready reference for laboratory use and computational modeling.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	5586-73-2 [1] [2] [3] [4] [5]
IUPAC Name	3,3-diphenylpropan-1-amine [1]
Molecular Formula	C ₁₅ H ₁₇ N [1] [2]
SMILES	C1=CC=C(C=C1)C(CCN)C2=CC=CC=C2 [1]
InChI	InChI=1S/C15H17N/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12,16H2 [1]

Table 2: Physicochemical Properties

Property	Value	Source
Molecular Weight	211.30 g/mol	[1] [3]
Appearance	White to off-white solid or colorless to pale yellow liquid	[2]
Melting Point	29-31 °C	[3] [6]
Boiling Point	166 °C at 2 mmHg	[6]
Density	1.0±0.1 g/cm ³	[4]
Refractive Index (n _{20/D})	1.583	[3]
Solubility	Sparingly soluble in water. Soluble in DMSO.	[2]
pKa	9.91 ± 0.13 (Predicted)	[2]


Table 3: Spectroscopic Data

Technique	Key Data Points
¹ H NMR	Spectral data available.
¹³ C NMR	Spectral data available.
Infrared (IR) Spectroscopy	Spectral data available.
Mass Spectrometry	m/z Top Peak: 194; 2nd Highest: 30; 3rd Highest: 193.

Synthesis and Experimental Protocols

The primary synthetic route to **3,3-Diphenylpropylamine** involves the reduction of 3,3-diphenylpropionitrile. A detailed experimental protocol based on this method is provided below.

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **3,3-Diphenylpropylamine**.

Experimental Protocol: Synthesis of 3,3-Diphenylpropylamine

This protocol is adapted from the synthesis of N-methyl-3,3-diphenylpropylamine, where **3,3-diphenylpropylamine** is a key intermediate.

Materials:

- 3,3-Diphenylpropionitrile
- Ethanol

- Palladium on calcium carbonate (Pd/CaCO₃) or Raney Nickel catalyst
- Ammonia gas
- Hydrogen gas

Procedure:

- In a high-pressure reactor, dissolve 3,3-diphenylpropionitrile (0.2 moles, 41.4 g) in 200 mL of ethanol.
- Add 6 g of palladium on calcium carbonate catalyst to the solution.
- Introduce approximately 50.0 g of ammonia gas into the reactor.
- Pressurize the reactor with hydrogen gas to 2-5 MPa.
- Heat the reaction mixture to 80-120 °C with stirring.
- Maintain these conditions until the reaction is complete, which can be monitored by techniques such as TLC or GC to observe the disappearance of the starting material.
- After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen and ammonia in a well-ventilated fume hood.
- Filter the reaction mixture to remove the catalyst.
- Remove the ethanol solvent from the filtrate under reduced pressure using a rotary evaporator.
- The crude product is then purified by vacuum distillation. Collect the fraction boiling at 172-175 °C / 5 mmHg to obtain **3,3-diphenylpropylamine** as a colorless and transparent liquid. The expected yield is approximately 95.5% (40.4 g).

Applications in Organic Synthesis

3,3-Diphenylpropylamine is a versatile intermediate in the synthesis of various pharmaceutical compounds. Its primary amine functionality allows for a wide range of chemical

transformations.

- **Synthesis of Mepramidil:** It is a key starting material for the synthesis of Mepramidil, a coronary vasodilator.
- **Precursor to Lercanidipine:** The N-methylated derivative of **3,3-diphenylpropylamine** is an important fragment in the synthesis of Lercanidipine, a calcium channel blocker used to treat hypertension.
- **Internal Standard:** Due to its structural properties, it has been utilized as an internal standard in the stereospecific high-performance liquid chromatographic (HPLC) determination of D- and L-modafinil in human plasma.[3]

Biological and Pharmacological Information

While **3,3-diphenylpropylamine** itself is primarily a synthetic intermediate, its structural core is present in several biologically active molecules.

- **Metabolite of Prenylamine:** It is a known metabolite of Prenylamine, a former antianginal agent that was withdrawn from the market.[4][6] Prenylamine exhibited effects on calcium transport, and its metabolism to **3,3-diphenylpropylamine** is a significant aspect of its pharmacokinetic profile.
- **Derivatives with Biological Activity:**
 - **Antimicrobial and Antioxidant Properties of Derivatives:** While direct studies on **3,3-diphenylpropylamine** are limited, derivatives such as 3,3-diphenyl propanamides have been synthesized and investigated for their anthelmintic, antibacterial, and antifungal activities. Some of these derivatives have shown promising activity against various microbial strains. It is plausible that the parent amine could serve as a scaffold for the development of new antimicrobial and antioxidant agents.
 - **Cardiovascular Effects of Derivatives:** Many derivatives of **3,3-diphenylpropylamine**, such as Fendiline and the aforementioned Prenylamine, have been investigated for their effects on the cardiovascular system, often acting as calcium channel blockers or vasodilators.

Signaling Pathways: Currently, there is no direct evidence in the scientific literature detailing the interaction of **3,3-diphenylpropylamine** with specific signaling pathways. Its biological significance is primarily understood through the pharmacological actions of the more complex molecules synthesized from it.

Analytical Methods

The quantification and characterization of **3,3-diphenylpropylamine** are typically achieved through standard chromatographic and spectroscopic techniques.

- Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a suitable method for assessing the purity and quantifying **3,3-diphenylpropylamine**. Its volatility allows for direct analysis.
- High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the analysis of **3,3-diphenylpropylamine**. Due to the lack of a strong chromophore, UV detection might require derivatization for enhanced sensitivity. However, its use as an internal standard in HPLC methods for other compounds suggests that with appropriate column and mobile phase selection, direct detection is feasible.

A detailed, validated analytical method for the routine quantification of **3,3-diphenylpropylamine** in various matrices is not readily available in the public literature, and method development would be required for specific applications.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **3,3-Diphenylpropylamine** is classified with the following hazards:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Measures: Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as

safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

3,3-Diphenylpropylamine is a chemical intermediate of significant interest, particularly in the field of medicinal chemistry. Its well-defined physical and chemical properties, along with established synthetic routes, make it a readily accessible building block for the synthesis of complex pharmaceutical agents. While direct biological activity and detailed analytical protocols are not extensively documented, the pharmacological importance of its derivatives underscores the value of this compound in drug discovery and development. Further research into the potential biological activities of **3,3-diphenylpropylamine** itself could open new avenues for its application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN101575297B - Preparation method of N-methyl-3,3-diphenylpropylamine - Google Patents [patents.google.com]
- 3. Diphenylacetonitrile - Wikipedia [en.wikipedia.org]
- 4. CN101575297A - Preparation method of N-methyl-3,3-diphenylpropylamine - Google Patents [patents.google.com]
- 5. 3,3-Diphenylpropylamine - Wikipedia [en.wikipedia.org]
- 6. 3,3-Diphenylpropylamine | C15H17N | CID 79698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3,3-Diphenylpropylamine (CAS: 5586-73-2)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b135516#3-3-diphenylpropylamine-cas-number-5586-73-2-information>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com